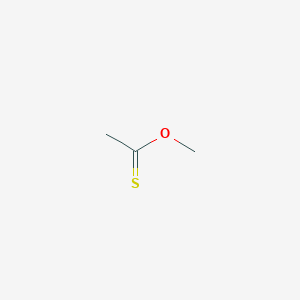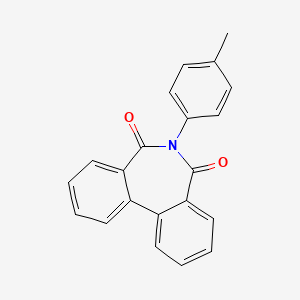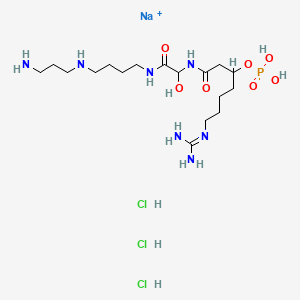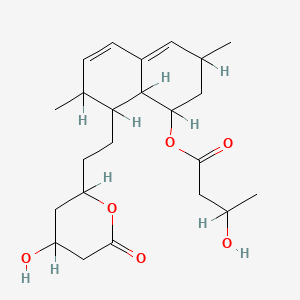
Panuramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Panuramine involves the reaction of 1-(naphthalen-2-ylmethyl)piperidine with benzoyl isocyanate to form N-{[1-(naphthalen-2-ylmethyl)piperidin-4-yl]carbamoyl}benzamide . The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
Panuramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
Panuramine exerts its effects by selectively inhibiting the reuptake of serotonin (5-HT) in the brain . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By blocking SERT, this compound prevents the reabsorption of serotonin, leading to increased serotonin levels and improved mood .
Comparison with Similar Compounds
Panuramine is similar to other selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, sertraline, and paroxetine . this compound is unique in its chemical structure, particularly the presence of the naphthalen-2-ylmethyl group attached to the piperidine ring . This structural difference may contribute to its specific pharmacological properties and potency as an SSRI .
Similar compounds include:
Sertraline: Known as Zoloft, it is another SSRI used for similar indications.
Paroxetine: Marketed as Paxil, it is also an SSRI used to treat depression, anxiety, and other mood disorders.
This compound’s unique structure and selective serotonin reuptake inhibition make it a valuable compound for research, despite its lack of commercialization .
Properties
CAS No. |
80349-58-2 |
|---|---|
Molecular Formula |
C24H25N3O2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[[1-(naphthalen-2-ylmethyl)piperidin-4-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C24H25N3O2/c28-23(20-7-2-1-3-8-20)26-24(29)25-22-12-14-27(15-13-22)17-18-10-11-19-6-4-5-9-21(19)16-18/h1-11,16,22H,12-15,17H2,(H2,25,26,28,29) |
InChI Key |
AQFFJGJVFJCQQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)NC(=O)C2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CN(CCC1NC(=O)NC(=O)C2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Key on ui other cas no. |
80349-58-2 |
Synonyms |
1-benzoyl-3-(1-(2-naphthylmethyl)-4-piperidyl)urea panuramine Wy 26002 Wy-26002 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
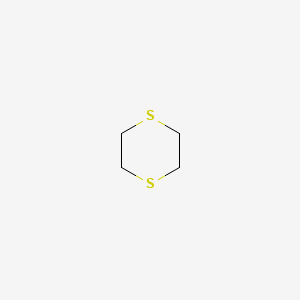





![(7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1222112.png)


